molecular formula C9H12ClNO B1433278 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride CAS No. 1956386-43-8

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

Cat. No. B1433278
CAS RN: 1956386-43-8
M. Wt: 185.65 g/mol
InChI Key: PQBFNEPIEHFOPP-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is a chemical compound with the CAS Number: 1956386-43-8 . It has a molecular weight of 185.65 and its IUPAC name is 1,2,3,4-tetrahydro-5-quinolinol hydrochloride . The compound is an off-white solid .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride and its derivatives is a topic of ongoing research. Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . Numerous synthetic routes have been developed for the synthesis of quinoline and its derivatives due to its wide range of biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride can be represented by the linear formula: C9H12ClNO . The InChI code for this compound is 1S/C9H11NO.ClH/c11-9-5-1-4-8-7 (9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H .


Physical And Chemical Properties Analysis

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride is an off-white solid . The compound has a molecular weight of 185.65 .

Safety and Hazards

The safety information for 1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It is always recommended to handle the compound with appropriate safety measures.

properties

IUPAC Name

1,2,3,4-tetrahydroquinolin-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c11-9-5-1-4-8-7(9)3-2-6-10-8;/h1,4-5,10-11H,2-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBFNEPIEHFOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2O)NC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-quinolin-5-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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